Methyl 4-oxotetrahydrofuran-2-carboxylate

Organic Synthesis Process Chemistry Agrochemical Intermediate Manufacturing

Methyl 4-oxotetrahydrofuran-2-carboxylate (CAS 98136-12-0) is a racemic tetrahydrofuran-based β-keto ester with molecular formula C₆H₈O₄ and molecular weight 144.13 g/mol. It is designated as an important precursor of agrochemical active substances in patent WO2018/228985, specifically for herbicidal 3-phenylisoxazoline-5-carboxamides.

Molecular Formula C6H8O4
Molecular Weight 144.126
CAS No. 98136-12-0
Cat. No. B3003395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxotetrahydrofuran-2-carboxylate
CAS98136-12-0
Molecular FormulaC6H8O4
Molecular Weight144.126
Structural Identifiers
SMILESCOC(=O)C1CC(=O)CO1
InChIInChI=1S/C6H8O4/c1-9-6(8)5-2-4(7)3-10-5/h5H,2-3H2,1H3
InChIKeyWUHVSNZGUSYYOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Oxotetrahydrofuran-2-Carboxylate (CAS 98136-12-0): Technical Specifications, Procurement Baseline, and Key Identifiers


Methyl 4-oxotetrahydrofuran-2-carboxylate (CAS 98136-12-0) is a racemic tetrahydrofuran-based β-keto ester with molecular formula C₆H₈O₄ and molecular weight 144.13 g/mol [1]. It is designated as an important precursor of agrochemical active substances in patent WO2018/228985, specifically for herbicidal 3-phenylisoxazoline-5-carboxamides [1]. The compound is typically supplied as a colorless to pale yellow oil with a density of 1.265 ± 0.06 g/cm³ (20 °C, 760 mmHg) and a boiling point of 220.4 ± 35.0 °C . Commercial standard purity is ≥95%, with ≥98% available from select suppliers, and recommended storage is 2–8 °C in sealed, moisture-protected containers [2].

Why Analogs Cannot Substitute Methyl 4-Oxotetrahydrofuran-2-Carboxylate in Regulated Synthesis Pipelines


Substituting methyl 4-oxotetrahydrofuran-2-carboxylate with a close analog—such as the ethyl ester (CAS 2089377-51-3), the 3-carboxylate regioisomer (CAS 57595-23-0), or the 5-oxo isomer (CAS 3885-29-8)—introduces risks across three dimensions that affect procurement decisions directly. First, patent WO2018/228985 explicitly identifies the methyl 2-carboxylate as the essential precursor for herbicidal active substances; deviation to another ester would fall outside the established synthetic route and may compromise intellectual property positioning [1]. Second, the Bayer process patent US20240158362 demonstrates that the overall synthetic yield of 66% is specifically demonstrated for the methyl ester; no equivalent optimization data exist for the ethyl or other alkyl variants [2]. Third, regioisomeric variants such as methyl 4-oxotetrahydrofuran-3-carboxylate exhibit different biological activity profiles (e.g., reported potency of 100 µM at human receptors), confirming that the position of the oxo group materially alters molecular recognition and reactivity . These factors collectively establish that generic substitution carries verifiable, quantifiable risk to both synthetic efficiency and downstream application suitability.

Quantitative Comparative Evidence: Methyl 4-Oxotetrahydrofuran-2-Carboxylate Performance Data Against Prior Art and Analogs


Overall Synthesis Yield: 66% vs 23% — 2.9-Fold Improvement Over Prior Art Method

The Bayer process (US20240158362, Example 1) achieves an overall yield of 66% for methyl 4-oxotetrahydrofuran-2-carboxylate starting from methyl glycolate and dimethyl maleate, compared to 23% for the prior art method from Helv. Chim. Acta 1959 using sodium powder, sulfuric acid, and diazomethane [1][2]. This represents a 2.9-fold improvement in overall yield (43 percentage points) and eliminates the use of highly toxic diazomethane, making the process suitable for industrial scale-up [1].

Organic Synthesis Process Chemistry Agrochemical Intermediate Manufacturing

Dealkoxycarbonylation Step Yield: >95% vs 75% — Trifluoroacetic Acid Outperforms Sulfuric Acid

Under non-hydrolytic dealkoxycarbonylation conditions using acetic acid/trifluoroacetic acid, the ester functionality is preserved and the step yield exceeds 95%, versus 75% using the prior art sulfuric acid/water system, which causes undesired ester cleavage to the carboxylic acid [1]. The >20 percentage point yield gain also avoids the need for re-esterification with diazomethane, eliminating a toxic reagent and multiple extraction steps [1].

Dealkoxycarbonylation Ester Retention Process Optimization

Cyclization Step Yield: >30% vs <30% — Alkoxide Base Enables Industrial Scalability

The cyclization of methyl glycolate with dimethyl maleate using sodium methoxide (NaOMe) achieves a reaction yield of >30%, compared to <30% when using NaH or sodium powder as described in prior art methods [1]. The alkoxide base also eliminates the safety hazards associated with pyrophoric sodium powder and NaH, enabling safe operation at industrial scale [1].

Cyclization Alkoxide Base Industrial Process Safety

Density Comparison: Methyl Ester (1.265 g/cm³) vs Ethyl Ester (1.213 g/cm³) — Higher Mass Efficiency per Unit Volume

The methyl ester exhibits a density of 1.265 ± 0.06 g/cm³ (20 °C, 760 mmHg) , compared to 1.213 ± 0.06 g/cm³ for the ethyl ester analog (CAS 2089377-51-3) . This 0.052 g/cm³ difference (4.3% higher) provides marginally better mass efficiency per shipping or storage volume, although this is a secondary factor relative to synthetic performance.

Physical Properties Density Shipping Efficiency

Agrochemical Precursor Specificity: Methyl Ester is the Required Intermediate in WO2018/228985

US20240158362 explicitly states that methyl 4-oxotetrahydrofuran-2-carboxylate is 'an important precursor of agrochemical (cf. WO2018/228985) active substances' [1]. WO2018/228985 discloses herbicidally active 3-phenylisoxazoline-5-carboxamides of tetrahydrofuran carboxylic acids and esters, with the methyl ester serving as the key building block [2]. The ethyl ester and other alkyl variants are not cited in this context, indicating that the methyl ester is the specifically validated intermediate for this class of agrochemicals.

Agrochemical Intermediates Patent-Specified Building Block Herbicide Synthesis

Purity and Quality Assurance: ≥95% Standard Purity with Batch-Specific CoA and ≥98% Option

Multiple independent suppliers provide methyl 4-oxotetrahydrofuran-2-carboxylate at ≥95% purity with batch-specific Certificates of Analysis including NMR, HPLC, and GC data [1]. A ≥98% purity grade is also available for applications requiring higher stringency [2]. Storage recommendations from suppliers specify 2–8 °C in sealed, moisture-protected containers to maintain stability [3].

Quality Control Purity Specification Certificate of Analysis

Procurement Decision Scenarios: When Methyl 4-Oxotetrahydrofuran-2-Carboxylate is the Verifiably Correct Choice


Agrochemical Lead Optimization: Herbicidal 3-Phenylisoxazoline-5-Carboxamide Synthesis

Methyl 4-oxotetrahydrofuran-2-carboxylate is the specified precursor for the herbicidal active substances disclosed in WO2018/228985 [1]. R&D teams synthesizing tetrahydrofuran-containing 3-phenylisoxazoline-5-carboxamides should procure this methyl ester directly, as the patent route is validated for this specific intermediate. Substituting the ethyl ester would introduce an unvalidated transesterification or ester exchange step, compromising both synthetic efficiency and intellectual property alignment [1]. The compound is supplied at ≥95% purity with full QC documentation, suitable for lead optimization and initial scale-up studies [2].

Industrial Process Scale-Up Using the Bayer Two-Step Method

For kilo-lab to pilot-plant production, the Bayer process (US20240158362) delivers 66% overall yield in two steps, compared to 23% using the three-step prior art method [1]. The method replaces sodium powder and diazomethane with sodium methoxide and trifluoroacetic acid, eliminating the most hazardous reagents and enabling safe large-scale operation [1]. Procurement teams sourcing methyl 4-oxotetrahydrofuran-2-carboxylate for scale-up should prioritize suppliers capable of delivering multi-hundred-gram to kilogram quantities with batch consistency and impurity profiling aligned to the patent specifications [1].

Medicinal Chemistry: Tetrahydrofuran Scaffold for Bioactive Molecule Libraries

The 4-oxotetrahydrofuran-2-carboxylate scaffold provides a functionalized heterocyclic core with both ketone and ester handles for diversification. While regioisomeric methyl 4-oxotetrahydrofuran-3-carboxylate has reported activity at 100 µM against human receptors [1], the 2-carboxylate isomer offers a distinct spatial orientation of the ester moiety that may be preferred for target recognition in certain pharmacophore models. Procurement of the 2-carboxylate isomer as a racemate allows evaluation of both enantiomers in downstream chiral resolution or asymmetric synthesis workflows.

Analytical Reference Standard and Method Development

With a well-characterized density (1.265 g/cm³), boiling point (220.4 °C), and NMR spectrum (¹H-NMR, 600 MHz, DMSO-d₆: δ 4.97, 4.02, 3.99, 3.69, 2.88, 2.60 ppm) [1], methyl 4-oxotetrahydrofuran-2-carboxylate is suitable as a reference standard for HPLC, GC, and NMR method development in quality control laboratories. The availability of batch-specific Certificates of Analysis from multiple suppliers ensures traceability for regulatory submissions in agrochemical development programs [2].

Technical Documentation Hub

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